![molecular formula C12H23NOSi B12548548 2-[(Trimethylsilyl)oxy]non-3-enenitrile CAS No. 862972-82-5](/img/structure/B12548548.png)
2-[(Trimethylsilyl)oxy]non-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]non-3-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group attached to a non-3-ene backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]non-3-enenitrile typically involves the reaction of non-3-enenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Non-3-enenitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylsilyl)oxy]non-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)oxy]non-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)oxy]non-3-enenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can be further transformed into desired products.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
- 2-[(Trimethylsilyl)oxy]-3-pentenenitrile
- 2-(Trimethylsiloxy)-2-methyl-3-nonenenitrile
Uniqueness
2-[(Trimethylsilyl)oxy]non-3-enenitrile is unique due to its specific structure, which combines a trimethylsilyl group with a non-3-ene backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Propiedades
Número CAS |
862972-82-5 |
|---|---|
Fórmula molecular |
C12H23NOSi |
Peso molecular |
225.40 g/mol |
Nombre IUPAC |
2-trimethylsilyloxynon-3-enenitrile |
InChI |
InChI=1S/C12H23NOSi/c1-5-6-7-8-9-10-12(11-13)14-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Clave InChI |
VPYRARRVFIKVAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


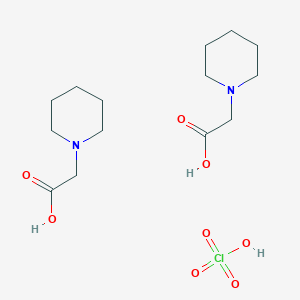



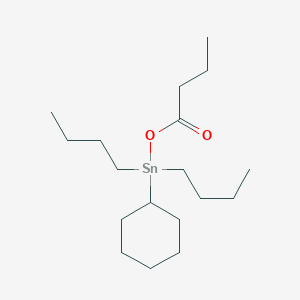
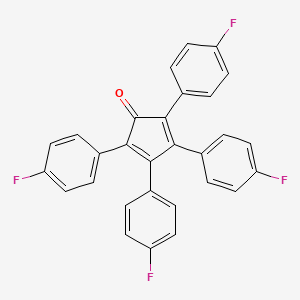
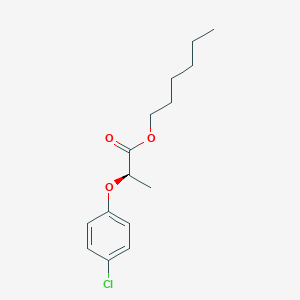
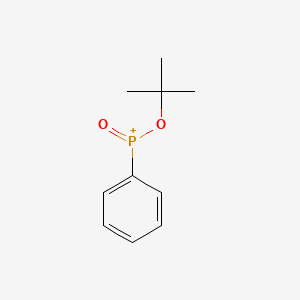
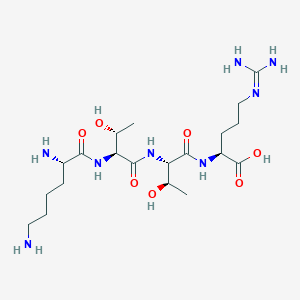
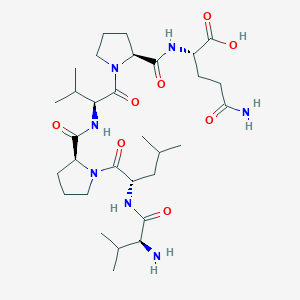
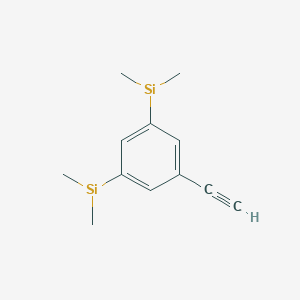

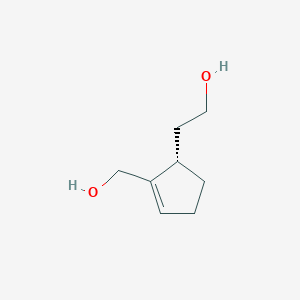
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
